molecular formula C18H17N3O3S B4237103 2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B4237103
M. Wt: 355.4 g/mol
InChI Key: VAONXRIJSCIRRJ-UHFFFAOYSA-N
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Description

2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a triazole ring with phenyl and ethoxyphenyl groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Phenyl and Ethoxyphenyl Groups: The phenyl and ethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable halogenated precursors.

    Thioacetic Acid Addition:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are often employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The phenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity. The thioacetic acid moiety can participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid apart from these similar compounds is its unique combination of a triazole ring with phenyl and ethoxyphenyl groups. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[[5-(2-ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-2-24-15-11-7-6-10-14(15)17-19-20-18(25-12-16(22)23)21(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAONXRIJSCIRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 5
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2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Reactant of Route 6
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2-{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

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